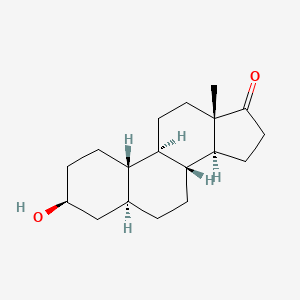

19-Norepiandrosterone

描述

Structure

3D Structure

属性

IUPAC Name |

(3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIARGWRPHDBX-LRMMUPRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017045 | |

| Record name | 19-Norepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10002-93-4 | |

| Record name | 19-Norepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010002934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Norepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NOREPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRW43NN001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

19-Norepiandrosterone chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 19-Norepiandrosterone

Introduction: Contextualizing this compound

This compound is a steroid metabolite of significant interest in endocrinology, clinical chemistry, and, most notably, anti-doping science. It is a metabolic byproduct of the anabolic androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormones.[1][2] As a key urinary biomarker, the detection and accurate identification of this compound and its isomers are critical for monitoring nandrolone administration, which is prohibited in competitive sports by the World Anti-Doping Agency (WADA).[3] Understanding its precise chemical architecture and stereochemical nuances is fundamental not only for developing robust analytical methods but also for comprehending its metabolic fate and distinguishing it from structurally similar endogenous steroids. This guide provides a detailed exploration of its structure, stereochemistry, and the analytical logic underpinning its identification.

Part 1: Elucidation of the Core Chemical Structure

The foundational framework of this compound is the estrane steroid nucleus. Unlike androstane steroids (e.g., testosterone metabolites), estrane steroids are characterized by the absence of the angular methyl group at the C-19 position, a defining feature that significantly influences their biological activity and metabolism.[1]

The systematic IUPAC name for this compound is (3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one .[4] This nomenclature precisely defines the molecule's three-dimensional structure. For practical purposes, it is commonly referred to by its semi-systematic name, 3β-hydroxy-5α-estran-17-one .[5]

The core structure features:

-

A tetracyclic steroid backbone (cyclopentanoperhydrophenanthrene).

-

A ketone functional group at the C-17 position.

-

A hydroxyl group at the C-3 position.

-

A single methyl group at C-13.

Below is a diagrammatic representation of the core chemical structure.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₈O₂ | [4] |

| Molecular Weight | 276.41 g/mol | [5] |

| CAS Number | 10002-93-4 | [4][5][6][7] |

| IUPAC Name | (3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | [4] |

| Common Synonyms | 3β-Hydroxy-5α-estran-17-one, (3β,5α)-3-Hydroxyestran-17-one | [4][5] |

Part 2: Stereochemical Complexity and Isomeric Relationships

The biological function and analytical behavior of steroids are dictated by their three-dimensional structure. This compound possesses multiple chiral centers, leading to a variety of possible stereoisomers. The specific spatial arrangement of its functional groups is critical for its identification.

Causality Behind Stereochemical Designations:

-

3β-Hydroxy Group: The "β" designation indicates that the hydroxyl group at the C-3 position projects above the plane of the steroid's A-ring (represented by a solid wedge in drawings). This is in direct contrast to its epimer, 19-norandrosterone, which has a 3α-hydroxyl group projecting below the plane (a dashed wedge). This seemingly minor difference has profound implications for enzyme binding, metabolic processing, and chromatographic separation.

-

5α-Configuration: The "α" refers to the hydrogen atom at C-5, which is oriented below the plane of the A/B ring junction. This results in a relatively flat, trans-fused ring system. Its isomer, 19-noretiocholanolone, possesses a 5β-configuration, where the hydrogen is above the plane, forcing a bent, cis-fused A/B ring junction. This change in the overall molecular shape dramatically alters its chromatographic retention time and mass spectrometric fragmentation.

This compound is one of the four main stereoisomers resulting from the metabolism of nandrolone. Understanding its relationship to the others is paramount for analytical chemistry.

-

19-Norandrosterone (3α, 5α): The most abundant urinary metabolite of nandrolone.

-

19-Noretiocholanolone (3α, 5β): The second major metabolite.

-

This compound (3β, 5α): A minor metabolite.

-

19-Norepietiocholanolone (3β, 5β): A minor metabolite.

The diagram below illustrates the critical stereochemical differences at the C-3 and C-5 positions that define these key isomers.

Part 3: Metabolic Formation and Synthetic Considerations

Metabolic Pathway: this compound is formed in the body following the administration of nandrolone or its esters (e.g., nandrolone decanoate).[1][2] The parent compound undergoes extensive metabolic reduction in the liver. The double bond between C4 and C5 is reduced, primarily by the 5α-reductase enzyme, to yield the 5α-configuration. Subsequently, the 3-keto group is reduced by 3-hydroxysteroid dehydrogenases to a hydroxyl group. The stereochemical outcome of this reduction (either 3α or 3β) determines which epimer is formed.[2]

Synthetic Strategy: While this compound is typically sourced as a reference standard isolated from metabolic studies, its stereoselective synthesis is chemically feasible. A common strategy for synthesizing a specific steroid stereoisomer involves the stereocontrolled reduction of a ketone precursor.

For instance, a plausible route to 3β-hydroxy-5α-estran-17-one would start from 5α-estrane-3,17-dione . The key step is the stereoselective reduction of the 3-keto group. The choice of reducing agent is critical to achieving the desired 3β-hydroxy configuration. Bulky hydride reagents (e.g., K-Selectride) tend to approach the ketone from the less sterically hindered equatorial direction (α-face), resulting in the formation of the axial 3β-hydroxyl group.[8] The 17-keto group may need to be protected (e.g., as a ketal) prior to this reduction to ensure selectivity.[8]

Part 4: Analytical Methodologies for Identification and Quantification

The definitive identification of this compound in biological samples, particularly urine, relies on chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS).[9] The protocol is a self-validating system; each step is designed to isolate, purify, and prepare the analyte for unambiguous detection, while the final mass spectrum provides a chemical fingerprint.

Rationale for the Analytical Workflow:

-

Conjugation: In the body, steroids are rendered water-soluble for excretion by conjugation to glucuronic acid or sulfate at the hydroxyl group.[2] These conjugates are not volatile and cannot be analyzed directly by GC-MS. Therefore, hydrolysis is a mandatory first step.

-

Volatility: Steroids themselves have low volatility. Derivatization is required to replace polar hydroxyl groups with nonpolar, thermally stable groups (e.g., trimethylsilyl ethers), making them suitable for gas chromatography.

-

Specificity: The mass spectrometer fragments the derivatized molecule in a predictable pattern. By monitoring for specific, characteristic fragment ions, analysts can achieve high specificity and sensitivity, distinguishing the target analyte from other matrix components.

Standard Operating Protocol: GC-MS Analysis of Nandrolone Metabolites in Urine

This protocol outlines the validated steps for identifying this compound and its isomers.

Step 1: Solid-Phase Extraction (SPE) - Initial Cleanup and Concentration

-

Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water to activate the stationary phase.

-

Loading: A buffered urine sample (typically 5-10 mL) is loaded onto the cartridge. The steroids are retained on the nonpolar C18 phase while polar impurities are washed away.

-

Washing: The cartridge is washed with a low-polarity solvent (e.g., water/methanol mixture) to remove further interferences.

-

Elution: The retained steroids are eluted with a stronger organic solvent like methanol or ethyl acetate.

Step 2: Enzymatic Hydrolysis - Cleavage of Conjugates

-

Evaporation: The eluate from SPE is evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a pH-appropriate buffer (e.g., acetate buffer, pH 5.2).

-

Enzyme Addition: β-glucuronidase enzyme (from sources like E. coli or Helix pomatia) is added.

-

Incubation: The mixture is incubated, typically at 50-60°C for 1-3 hours, to allow the enzyme to cleave the glucuronide bond, releasing the free steroid.

Step 3: Liquid-Liquid Extraction (LLE) - Further Purification

-

Extraction: The aqueous hydrolysate is extracted with an immiscible organic solvent (e.g., diethyl ether or n-pentane). The free, nonpolar steroids partition into the organic layer.

-

Separation: The organic layer is collected. This step is often repeated to maximize recovery.

-

Evaporation: The combined organic extracts are evaporated to dryness.

Step 4: Derivatization - Preparation for GC Analysis

-

Reagent Addition: A silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , often with a catalyst like ammonium iodide (NH₄I) and ethanethiol, is added to the dry residue.

-

Reaction: The vial is sealed and heated (e.g., 60-80°C for 20-30 minutes). The MSTFA reacts with the hydroxyl groups to form trimethylsilyl (TMS) ethers.

Step 5: GC-MS Analysis - Separation and Detection

-

Injection: An aliquot (1-2 µL) of the derivatized sample is injected into the GC-MS.

-

Separation: The different steroid isomers are separated based on their boiling points and interaction with the GC column (typically a nonpolar capillary column like a DB-5ms). The 5β isomers (e.g., 19-noretiocholanolone) are less planar and generally have shorter retention times than their 5α counterparts.

-

Detection: As compounds elute from the GC, they enter the mass spectrometer, are ionized (typically by electron ionization at 70 eV), and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

Workflow Visualization

Table 2: Representative Mass Spectral Data for TMS-Derivatized Nandrolone Metabolites

The mass spectra of stereoisomers are often very similar in terms of the fragment ions produced. However, the relative abundances of these ions can differ significantly, providing a basis for differentiation.[9] The table below illustrates plausible and characteristic ions for the mono-TMS derivatives of this compound and 19-norandrosterone. The molecular ion (M⁺) for the mono-TMS derivative is m/z 348.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Representative Relative Abundance |

| This compound-TMS (3β, 5α) | ||

| 348 | [M]⁺ | Low |

| 333 | [M - CH₃]⁺ | Moderate |

| 258 | [M - TMSOH]⁺ | High |

| 243 | [M - TMSOH - CH₃]⁺ | Moderate-High |

| 73 | [Si(CH₃)₃]⁺ | High |

| 19-Norandrosterone-TMS (3α, 5α) | ||

| 348 | [M]⁺ | Low |

| 333 | [M - CH₃]⁺ | Moderate |

| 258 | [M - TMSOH]⁺ | Very High |

| 243 | [M - TMSOH - CH₃]⁺ | High |

| 73 | [Si(CH₃)₃]⁺ | High |

Note: This data is illustrative. The key diagnostic feature is often the ratio of ion abundances (e.g., m/z 258 to m/z 243), which can differ reproducibly between stereoisomers due to differences in the stability of the fragment ions formed.[9]

Conclusion

This compound is a structurally precise molecule whose identity is defined by its estrane backbone and, critically, its stereochemistry. The 3β-hydroxy and 5α-hydrogen configuration distinguishes it from its more abundant isomers, 19-norandrosterone and 19-noretiocholanolone. This structural nuance is not merely academic; it governs the molecule's behavior in biological systems and dictates the analytical strategies required for its unambiguous identification. The multi-step analytical protocol involving extraction, hydrolysis, and derivatization followed by GC-MS analysis represents a robust, self-validating system essential for the integrity of clinical and anti-doping testing programs. A thorough understanding of the principles outlined in this guide is indispensable for any scientist working in the field of steroid analysis and metabolism.

References

- Drugfuture. (n.d.). This compound.

- Pozo, O. J., et al. (2020). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry.

- Sheir, G., et al. (2018). An Unusual Inversion of Configuration of 3β-Hydroxy to 3α-Hydroxy-5β -Estran-17-Ethylene Ketal. Juniper Publishers.

- Wikipedia. (n.d.). Nandrolone.

- PubChem. (n.d.). Nandrolone.

- PubChem. (n.d.). Nandrolone Decanoate.

- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.

- NIST. (n.d.). Androsterone, (E)-, TMS derivative.

- precisionFDA. (n.d.). NANDROLONE.

- NIST. (n.d.). Nandrolone.

- National Institutes of Health. (n.d.). 3β,5α,6β-Trihydroxyandrostan-17-one.

- Balssa, F., et al. (2011). Easy stereoselective synthesis of 5α-estrane-3β,17α-diol, the major metabolite of nandrolone in the horse. Steroids.

- NIST. (n.d.). Dehydroepiandrosterone, (E)-, TMS derivative.

- PubChem. (n.d.). 19-norandrosterone di-TMS.

- Le Bizec, B., et al. (2000). Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry. Journal of Chromatographic Science.

- Lobastova, T. G., et al. (2009). Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation. Steroids.

- NIST. (n.d.). Estran-3-one, 17-hydroxy-, (5α,17β)-.

- Kim, T., et al. (2020). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. Metabolites.

Sources

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. CAS: 10002-93-4 | CymitQuimica [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. Buy Online CAS Number 10002-93-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5α-Estran-3β-ol-17-one

Introduction

5α-Estran-3β-ol-17-one is a steroid molecule belonging to the estrane family. As a derivative of the core estrane steroid nucleus, its physicochemical properties are of significant interest to researchers in medicinal chemistry, endocrinology, and drug development. Understanding these properties is fundamental to elucidating its biological activity, developing analytical methods for its detection and quantification, and designing potential therapeutic applications. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5α-estran-3β-ol-17-one, supported by experimental protocols and data from closely related analogues.

Chemical Structure and Stereochemistry

The structure of 5α-estran-3β-ol-17-one is defined by a tetracyclic steroid nucleus consisting of three cyclohexane rings and one cyclopentane ring. The "5α" designation indicates that the hydrogen atom at the junction of rings A and B is in the alpha configuration (projecting below the plane of the rings), resulting in a trans-fused A/B ring system. This stereochemistry imparts a relatively flat, rigid conformation to the molecule. Key functional groups include a hydroxyl group at the 3β-position and a ketone at the 17-position.

Core Physicochemical Properties

Precise experimental data for 5α-estran-3β-ol-17-one is not extensively available in the public domain. Therefore, some properties are inferred from its close structural analogue, epiandrosterone (5α-androstan-3β-ol-17-one), which shares the same A/B/C/D ring structure and functional groups but possesses an additional methyl group at C-19.

| Property | Value (for Epiandrosterone) | Reference |

| Molecular Formula | C₁₈H₂₈O₂ | N/A |

| Molecular Weight | 276.41 g/mol | N/A |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | Estimated: 372.52 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in Ethanol, DMSO | [1] |

| pKa | Estimated: 15.14 ± 0.60 | [1] |

Note on pKa: The estimated pKa value is for the hydroxyl group.[1] Given its alcoholic nature and the non-acidic, non-basic steroid backbone, 5α-estran-3β-ol-17-one is not expected to ionize under physiological conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Expected ¹H NMR Features:

-

Methyl Protons: A sharp singlet corresponding to the C-18 methyl group would be expected in the upfield region (around 0.8-1.0 ppm).

-

Hydroxyl-bearing Methine Proton (H-3): A multiplet in the range of 3.5-4.2 ppm, with its multiplicity determined by the coupling with adjacent protons on C-2 and C-4. The axial orientation of the 3β-hydroxyl group would influence the chemical shift and coupling constants of this proton.

-

Steroid Backbone Protons: A complex series of overlapping multiplets in the region of 0.7-2.5 ppm, characteristic of the rigid tetracyclic steroid nucleus.

Expected ¹³C NMR Features:

-

Carbonyl Carbon (C-17): A signal in the downfield region, typically around 220 ppm, is characteristic of a five-membered ring ketone.[4]

-

Hydroxyl-bearing Carbon (C-3): A signal in the range of 65-75 ppm.

-

Methyl Carbon (C-18): An upfield signal around 12-18 ppm.

-

Steroid Backbone Carbons: A series of signals between 20-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[5][6]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroid nucleus.

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ characteristic of the cyclopentanone (C-17 ketone).[5][6]

-

C-O Stretch: An absorption band in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-O bond of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 276.41).

-

Loss of Water: A prominent fragment resulting from the dehydration of the hydroxyl group ([M-18]⁺).

-

Cleavage of the D-ring: Characteristic fragmentation patterns involving the cleavage of the cyclopentanone ring are expected, leading to various fragment ions. The specific fragmentation pathways can be complex for steroids and are often elucidated through studies of related compounds.[7][8][9][10][11]

Synthesis of 5α-Estran-3β-ol-17-one

A plausible synthetic route to 5α-estran-3β-ol-17-one can be envisioned starting from the readily available steroid precursor, estrone. This multi-step synthesis involves the reduction of the aromatic A-ring and the stereoselective reduction of the resulting 3-keto group.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 5α-estran-3β-ol-17-one from estrone.

Experimental Protocol for Synthesis (Hypothetical)

This protocol is a conceptual outline based on established steroid chemistry principles.[12][13][14]

Step 1: Reduction of Estrone to Estradiol

-

Dissolve estrone in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude estradiol.

Step 2: Birch Reduction of Estradiol

-

Set up a three-necked flask with a dry ice/acetone condenser and an ammonia inlet.

-

Add anhydrous liquid ammonia to the flask.

-

Add small pieces of lithium metal until a persistent blue color is obtained.

-

Add a solution of estradiol in anhydrous tetrahydrofuran (THF) and ethanol dropwise.

-

Stir the reaction mixture until the blue color disappears.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

Extract the residue with an organic solvent and work up to obtain the crude diol intermediate.

Step 3: Oxidation to 5α-Estran-3,17-dione

-

Dissolve the crude diol from the previous step in acetone.

-

Cool the solution in an ice bath.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Stir for a few hours at room temperature.

-

Quench the excess oxidant with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Extract the product and purify by column chromatography to yield 5α-estran-3,17-dione.

Step 4: Stereoselective Reduction to 5α-Estran-3β-ol-17-one

-

Dissolve 5α-estran-3,17-dione in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a solution of a sterically hindered reducing agent, such as L-Selectride®, dropwise. The bulky nature of this reagent favors equatorial attack on the 3-keto group, leading to the desired 3β-hydroxyl stereochemistry.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 5α-estran-3β-ol-17-one.

Analytical Methodologies

Workflow for Physicochemical Characterization

Caption: A typical workflow for the synthesis and physicochemical characterization of a steroid like 5α-estran-3β-ol-17-one.

Protocol for Solubility Determination

This protocol provides a general method for assessing the solubility of a steroid in various organic solvents.[15][16][17]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).

-

Sample Preparation: Accurately weigh a small amount of 5α-estran-3β-ol-17-one (e.g., 1-5 mg) into several small vials.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to one of the vials.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Incremental Solvent Addition: If the solid has dissolved, add more of the steroid in small, known increments until saturation is reached (i.e., solid remains undissolved after equilibration). If the solid has not dissolved, add more solvent in measured increments until complete dissolution is observed.

-

Quantification: For a more precise determination, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved steroid in the supernatant can be measured using a calibrated analytical technique such as HPLC-UV or LC-MS.

-

Repeat: Repeat the process for each selected solvent.

Conclusion

The physicochemical properties of 5α-estran-3β-ol-17-one are crucial for its handling, analysis, and potential applications in research and development. While specific experimental data for this compound is limited, a comprehensive understanding can be built upon the well-documented properties of its close structural analogues, particularly epiandrosterone. The proposed synthetic and analytical protocols in this guide provide a solid framework for researchers to produce, purify, and characterize 5α-estran-3β-ol-17-one and similar steroid molecules. Further experimental investigation is warranted to definitively establish the physicochemical profile of this specific estrane derivative.

References

- Jones, R. N., & Herling, F. (1956). The Infrared Spectra of Hydroxysteroids below 1350 Cm.-1. Journal of the American Chemical Society, 78(6), 1152–1160. [Link]

- Römer, J., Scheller, D., & Grossmann, G. (2005). 1H and 13C NMR spectral assignment of androstane derivatives. Magnetic Resonance in Chemistry, 43(8), 676–678. [Link]

- Balssa, F., Fischer, M., & Bonnaire, Y. (2014). An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare. Steroids, 86, 1–4. [Link]

- Jung, Y., et al. (2020). Solubility test of sex steroid hormones in solvent medium (Dimethyl sulfoxide (DMSO), acetonitrile (ACN), ethanol (EtOH), methanol (MeOH)).

- Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8790. [Link]

- Human Metabolome Database. (n.d.). Showing metabocard for Epiandrosterone (HMDB0000365). HMDB. [Link]

- Lundberg, B. (1979). The solubilisation of some steroids by phosphatidylcholine and phosphatidylcholine-cholesterol vesicles. Chemistry and Physics of Lipids, 24(3), 257–263. [Link]

- Sieminska, L., et al. (1997). Solubility of steroids (in g per liter) in ethanol, ethanol-water solution, and physiological solution measured at room temperature.

- Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach.

- Gool, J. D., et al. (2001). Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en- and 3-keto-5alpha-steroid-17-O-beta glucuronides and 5alpha-steroid-3alpha,17beta-diol 3- and 17-glucuronides. Journal of Mass Spectrometry, 36(9), 998–1012. [Link]

- Djerassi, C., et al. (1964). Mass Spectrometry in Structural and Stereochemical Problems. XXXV. Mass Spectrometric Fragmentation and Hydrogen Transfer Reactions in 16-Keto Steroids. A Novel Synthesis of Side Chain Labeled Cholestanes. Journal of the American Chemical Society, 86(10), 2054–2063. [Link]

- Jones, R. N., & Roberts, G. (1958). The Infrared Spectra of Hydroxysteroids below 1350 Cm.-1. Journal of the American Chemical Society, 80(22), 6121–6124. [Link]

- Furst, A., & Djerassi, C. (1953). A Relationship between the Stereochemical Configuration of 3-Hydroxysteroids and their Infrared Absorption Spectra. Journal of the American Chemical Society, 75(3), 539–543. [Link]

- Cheméo. (n.d.). Chemical Properties of Epiandrosterone (CAS 481-29-8). Cheméo. [Link]

- Wikipedia. (n.d.). Epiandrosterone. Wikipedia. [Link]

- Römer, J., et al. (2005). 1H and13C NMR spectral assignment of androstane derivatives.

- Cantarow, A., et al. (1943). SOLUBILITY OF CERTAIN STEROIDS AND OTHER WATERINSOLUBLE SUBSTANCES IN AQUEOUS SOLUTIONS OF SODIUM DEHYDROCHOLATE. Endocrinology, 32(4), 368–374. [Link]

- Shackleton, C. H. L. (1993). Urinary Steroid Profiling.

- Centers for Disease Control and Prevention. (2023). Panel of Steroid Hormones. CDC. [Link]

- Minaeva, V. A., & Minaev, B. F. (2012). Spectroscopic Methods of Steroid Analysis.

- de Almeida, M. J. B. M., et al. (2021). Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. MDPI. [Link]

- Hawley, J. M., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io. [Link]

- Kirk, D. N. (1993). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2171–2196. [Link]

- Kimura, M., et al. (2022). Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry. PMC. [Link]

- PubChem. (n.d.). Androsterone. PubChem. [Link]

- Andrade, L. C. R., et al. (2011). 3β,5α,6β-Trihydroxyandrostan-17-one.

- Poirier, D., et al. (2023).

- Li, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(7), 1293–1303. [Link]

- Iannone, M., et al. (2019). Steroid determination—Sample preparation.

- NIST. (n.d.). 5α-Androstan-3β-ol-17-one, TMS. NIST Chemistry WebBook. [Link]

- Stoltz, B. M. (n.d.). synthesis of (±)-estrone. Caltech. [Link]

- Caring Sunshine. (n.d.). Ingredient: 5-androsten-3beta-ol-17-one. Caring Sunshine. [Link]

- Khan, S. A., et al. (2023). Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review. Molecules, 28(14), 5398. [Link]

- Pattenden, G., et al. (2004). A total synthesis of estrone based on a novel cascade of radical cyclizations. Proceedings of the National Academy of Sciences, 101(33), 11984–11989. [Link]

- Donova, M. V., et al. (2009).

- Kamal, A., et al. (2007). Synthesis of 3β-Amino-5α-androstan-17-one from Epiandrosterone.

- PubChem. (n.d.). 5-Androsten-3-beta-ol-17-one. PubChem. [Link]

- NIST. (n.d.).

Sources

- 1. Epiandrosterone CAS#: 481-29-8 [m.chemicalbook.com]

- 2. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en- and 3-keto-5alpha-steroid-17-O-beta glucuronides and 5alpha-steroid-3alpha,17beta-diol 3- and 17-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 14. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The solubilisation of some steroids by phosphatidylcholine and phosphatidylcholine-cholesterol vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

19-Norepiandrosterone: A Comprehensive Technical Guide to its Discovery, Analysis, and Significance in Anti-Doping Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PART 1: The Genesis of a Key Biomarker: Discovery and Historical Context

The Synthesis of Nandrolone

The journey of 19-norepiandrosterone begins with its parent compound, nandrolone (19-nortestosterone). First synthesized in 1950, nandrolone was developed as a synthetic anabolic-androgenic steroid (AAS) with the aim of enhancing anabolic (tissue-building) properties while minimizing androgenic (masculinizing) effects.[1] This novel compound, lacking the C19 methyl group of testosterone, quickly found applications in treating various medical conditions such as anemia and osteoporosis, but also garnered attention for its potential performance-enhancing capabilities in sports.[1]

Unraveling the Metabolic Puzzle

Following the introduction of nandrolone, a critical next step for both therapeutic understanding and potential detection was to elucidate its metabolic fate in the human body. Early studies in the late 1950s and 1960s began to map out the biotransformation of this synthetic steroid. It was soon discovered that nandrolone is extensively metabolized before excretion. The primary urinary metabolites were identified as 19-norandrosterone (3α-hydroxy-5α-estran-17-one) and its isomers, including 19-noretiocholanolone and this compound (3β-hydroxy-5α-estran-17-one).[2][3] These metabolites are primarily excreted as glucuronide and sulfate conjugates.[2]

The Dawn of Anti-Doping Analytics

The rise of anabolic steroid use in sports in the mid-20th century created an urgent need for reliable detection methods. The development of gas chromatography-mass spectrometry (GC-MS) in the 1960s and its application to steroid analysis was a revolutionary step.[4] This powerful technique allowed for the separation and unambiguous identification of steroid metabolites in urine with high sensitivity and specificity. By the 1970s and 1980s, GC-MS had become the cornerstone of anti-doping laboratories, enabling the routine detection of 19-norandrosterone and its isomers, thus providing concrete evidence of nandrolone administration.[5][6]

The Endogenous Question

For a long time, the presence of 19-norandrosterone in urine was considered irrefutable proof of exogenous nandrolone use. However, with advancements in analytical sensitivity, trace amounts of 19-norandrosterone were detected in the urine of individuals who had not administered nandrolone.[7] This led to the discovery that 19-norandrosterone can be produced endogenously, particularly during pregnancy and also in minute quantities in both males and females under certain physiological conditions.[4][7] This finding had significant implications for anti-doping control, necessitating the establishment of a urinary threshold to differentiate between endogenous levels and those resulting from doping.[8]

PART 2: Biochemical Landscape: Metabolism of Nandrolone

The Metabolic Cascade

Once in the body, nandrolone undergoes a series of enzymatic transformations primarily in the liver. The metabolic pathway leading to the formation of this compound involves several key steps. The initial and crucial step is the reduction of the double bond in the A-ring of the steroid nucleus by the enzyme 5α-reductase, which converts nandrolone to 5α-dihydronandrolone. Subsequently, hydroxysteroid dehydrogenases (HSDs) act on the 3-keto group. Specifically, 3β-hydroxysteroid dehydrogenase (3β-HSD) reduces the 3-keto group to a 3β-hydroxyl group, yielding this compound. Concurrently, 3α-hydroxysteroid dehydrogenase (3α-HSD) can act on 5α-dihydronandrolone to produce the more abundant metabolite, 19-norandrosterone.

Conjugation and Excretion

To facilitate their elimination from the body, these steroid metabolites are rendered more water-soluble through a process called conjugation. 19-Norandrosterone is predominantly conjugated with glucuronic acid to form 19-norandrosterone glucuronide. In contrast, this compound is almost exclusively conjugated with sulfate to form this compound sulfate.[2][9] These conjugated metabolites are then excreted in the urine.

Stereochemistry and its Importance

The stereochemistry of the hydroxyl group at the C3 position is critical for distinguishing between the different metabolites. In 19-norandrosterone, the hydroxyl group is in the alpha (α) position, while in this compound, it is in the beta (β) position. This seemingly minor difference has significant implications for their analytical detection and separation, as well as their conjugation pathways.

Signaling Pathway Diagram

Caption: Metabolic pathway of nandrolone to its major urinary metabolites.

PART 3: The Analytical Cornerstone: Detection and Quantification

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS became the definitive method for steroid analysis due to its high chromatographic resolution, which is essential for separating structurally similar steroid isomers, and the detailed mass spectra it produces, allowing for confident identification. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be compared to library spectra for unambiguous confirmation.

A typical GC-MS protocol for the analysis of this compound and other nandrolone metabolites in urine involves several critical steps:

-

Sample Preparation:

-

Hydrolysis: A urine sample (typically 2-5 mL) is first subjected to enzymatic hydrolysis using β-glucuronidase from E. coli to cleave the glucuronide conjugates and release the free steroids. This step is crucial as the majority of metabolites are excreted in this conjugated form.[10]

-

Extraction: The hydrolyzed sample is then extracted using liquid-liquid extraction (LLE) with an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge. This step isolates the steroids from the aqueous urine matrix and concentrates them.

-

Derivatization: To increase their volatility and thermal stability for gas chromatography, the extracted steroids are derivatized. A common and effective method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide and ethanethiol. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers. The choice of this derivatization agent is based on its efficiency in reacting with hydroxyl groups on the steroid nucleus, leading to stable derivatives with excellent chromatographic properties.

-

-

Instrumental Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). A temperature gradient is used to separate the different steroid derivatives based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated compounds eluting from the GC column are introduced into the mass spectrometer. In the electron ionization source, the molecules are fragmented. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio. For targeted analysis, selected ion monitoring (SIM) is often employed, where only specific, characteristic ions for the target analytes are monitored, significantly increasing the sensitivity and selectivity of the analysis.[5]

-

Caption: A typical workflow for the GC-MS analysis of this compound.

The Modern Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In recent years, LC-MS/MS has emerged as a powerful alternative and, in many cases, a preferred method for steroid analysis. Its main advantages include:

-

Simplified Sample Preparation: LC-MS/MS can often analyze conjugated metabolites directly, potentially eliminating the need for hydrolysis and derivatization.[11][12] This reduces sample preparation time and potential sources of error.

-

High Specificity: The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) provides exceptional specificity, as it monitors a specific fragmentation of a specific precursor ion.

-

High Sensitivity: Modern LC-MS/MS instruments can achieve very low limits of detection, often in the picogram per milliliter range.[12]

A validated LC-MS/MS method for the direct quantification of this compound sulfate might involve the following:

-

Sample Preparation:

-

Extraction: A urine sample is typically diluted with a buffer and an internal standard (e.g., a deuterated analog of the analyte) is added. The sample is then subjected to solid-phase extraction, often using a mixed-mode anion exchange cartridge to specifically retain the sulfated steroids. The analytes are then eluted with a suitable solvent.

-

-

Instrumental Analysis:

-

Liquid Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Tandem Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode for sulfated steroids. In the tandem mass spectrometer, the precursor ion for this compound sulfate is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This highly specific detection allows for accurate quantification even in complex biological matrices.

-

Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.

Ensuring Analytical Integrity: Reference Materials

The accuracy and reliability of any quantitative analysis depend on the availability of high-purity certified reference materials (CRMs). The synthesis of this compound and its conjugated forms for use as reference standards is a critical aspect of anti-doping quality control.[13][14] These CRMs are used to calibrate instruments, validate methods, and as quality control samples to ensure the accuracy of results across different laboratories.[14]

PART 4: Physiological Implications and Mechanism of Action

The Anabolic and Androgenic Effects of Nandrolone

Nandrolone exerts its physiological effects by binding to and activating androgen receptors (AR) in various tissues, including skeletal muscle. This interaction triggers a cascade of cellular events that lead to an increase in protein synthesis and a decrease in protein catabolism, resulting in muscle hypertrophy (growth). Nandrolone is considered to have a favorable anabolic-to-androgenic ratio compared to testosterone. This is partly because in tissues with high 5α-reductase activity (like the prostate and skin), nandrolone is converted to a much weaker androgen receptor agonist, whereas testosterone is converted to the more potent dihydrotestosterone (DHT).

The Role of this compound as a Biomarker

This compound itself has very weak, if any, androgenic or anabolic activity. Its profound significance in this context is not due to its physiological effects but rather its role as a definitive urinary biomarker of exogenous nandrolone administration. Because it is a direct metabolite, its presence in urine above established thresholds provides unequivocal evidence of nandrolone use.

PART 5: The Regulatory Framework: this compound in Anti-Doping Control

The World Anti-Doping Agency (WADA) and the Prohibited List

The World Anti-Doping Agency (WADA) maintains the Prohibited List, which is the international standard for substances and methods that are banned in sport. Nandrolone and its metabolites, including 19-norandrosterone and this compound, are classified as S1. Anabolic Agents and are prohibited at all times, both in- and out-of-competition.[15]

The 2 ng/mL Threshold: A Historical Perspective

The discovery of endogenous 19-norandrosterone production necessitated a shift from a zero-tolerance policy to a threshold-based system. In 1998, a urinary threshold of 2 ng/mL for 19-norandrosterone was introduced for male athletes.[4] This value was based on extensive studies of urinary steroid profiles in large populations of elite athletes, which showed that endogenous concentrations of 19-norandrosterone in males were consistently well below this level.[7] For female athletes, an initial threshold of 5 ng/mL was established, which was later lowered to 2 ng/mL in 2004 to be in line with the male threshold, following studies on 19-norandrosterone excretion in women.[16] This threshold is designed to minimize the risk of false-positive tests due to natural physiological production while maintaining a high level of sensitivity for detecting doping.

Harmonization of Analysis and Reporting

WADA publishes technical documents to ensure that the analysis and reporting of 19-norsteroids are harmonized across all accredited laboratories worldwide.[10][17][18] These documents provide specific instructions on analytical methods, including criteria for identification, quantification, and confirmation procedures, such as the use of isotope ratio mass spectrometry (IRMS) to distinguish between endogenous and exogenous sources in cases where the concentration is close to the threshold.[10][17]

Current and Future Challenges

The detection of this compound and its isomers remains a key focus of anti-doping research. Current challenges include the potential for in-situ formation of 19-norandrosterone in urine samples due to microbial contamination and the need for ever-more sensitive methods to detect low-dose doping regimens.[19] Ongoing research aims to further refine analytical methods and explore new biomarkers to ensure the integrity of sport.

WADA Threshold Table

| Substance | Threshold |

| 19-Norandrosterone | 2.5 ng/mL (as of the 2023 Prohibited List) |

Note: The threshold is for 19-norandrosterone, the major metabolite. The presence of this compound would be considered as part of the overall steroid profile.

PART 6: Conclusion: The Enduring Significance of this compound

From its origins as an unknown product of nandrolone metabolism to its current status as a critical biomarker in the global anti-doping system, this compound exemplifies the intricate interplay between pharmacology, biochemistry, and analytical chemistry. For researchers, scientists, and drug development professionals, a deep understanding of its history, metabolic pathways, and the sophisticated methods used for its detection is essential. It not only provides a window into the science of steroid metabolism but also underscores the continuous scientific innovation required to ensure fair play in sports. The story of this compound is a testament to the enduring challenge of detecting substance misuse and the scientific rigor required to meet that challenge.

PART 7: References

-

WADA Technical Document - TD2021NA. (2021). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]

-

WADA Technical Document - TD2014NA. (2014). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]

-

Le Bizec, B., et al. (1999). Evidence for the presence of endogenous 19-norandrosterone in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 157-172. [Link]

-

WADA Technical Document - TD2004NA. (2004). Nandrolone Technical Document. [Link]

-

Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. British Journal of Sports Medicine, 40(Suppl 1), i25–i29. [Link]

-

WADA Technical Document - TD2016NA. (2016). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]

-

Rocca, F., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. Applied Sciences, 14(3), 1145. [Link]

-

Hebestreit, M., et al. (2006). Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry. The Analyst, 131(9), 1021-1026. [Link]

-

Scendoni, R., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. ResearchGate. [Link]

-

WADA Technical Document - TD2019NA. (2019). Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone. [Link]

-

Guay, C., et al. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. WADA. [Link]

-

Pozo, O. J., et al. (2007). Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry. Journal of Mass Spectrometry, 42(6), 747-756. [Link]

-

Botrè, F., et al. (2011). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Steroid Biochemistry and Molecular Biology, 124(1-2), 1-6. [Link]

-

Sports Illustrated. (2008). A timeline of performance-enhancing drugs in sports. [Link]

-

Björkhem, I., & Lantto, O. (1979). Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry. Journal of Steroid Biochemistry, 10(2), 223-226. [Link]

-

WADA. (2011). Production of a certified reference material of 19-norandrosterone to support GC/C/IRMS investigation of Adverse Analytical Findings for nandrolone. [Link]

-

Obach, R. S. (2009). Analytical tools and approaches for metabolite identification in early drug discovery. Current Opinion in Drug Discovery & Development, 12(1), 37-47. [Link]

-

Karger Publishers. (2018). Brief History of Anti-Doping. [Link]

-

Diva-portal.org. (2012). Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. [Link]

-

WADA Technical Document - TD2021NA. (2020). Harmonization of analysis and reporting of 19-norsteroids related to nandrolone. [Link]

-

Wikipedia. Doping in sport. [Link]

-

WADA. (2010). Origin production of 19-norandrosterone in human urine samples and doping analysis. [Link]

-

ResearchGate. (2017). Evolution of analytical techniques used for steroid detection. [Link]

-

ResearchGate. (2009). Doping in sport—1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. [Link]

-

Archive ouverte UNIGE. (2023). Straightforward quantification of endogenous steroids with liquid chromatography–tandem mass spectrometry. [Link]

-

Walker, C. J., et al. (2009). Doping in sport--1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone. Steroids, 74(3), 329-335. [Link]

-

IJIR. (2023). Historical Development of Anti-Doping Agency. [Link]

-

ResearchGate. (2012). ELISA and LC-MS/MS Method for Detecting 19-Nortestosterone Residue in Animal Tissues. [Link]

-

WADA. (2001). Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors. [Link]

-

Matilda. (2021). A tandem liquid chromatography and tandem mass spectrometry (LC/LC-MS/MS) technique to separate and quantify steroid isomers 11β-methyl-19-nortestosterone and testosterone. [Link]

-

Semantic Scholar. (2018). Current LC–MS methods and procedures applied to the identification of new steroid metabolites. [Link]

-

WADA. (2006). Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. [Link]

-

Wikipedia. 19-Norandrosterone. [Link]

-

ResearchGate. (2003). Structures of the metabolites of nandrolone: (a) 19-norandrosterone... [Link]

-

WADA. (2015). Addition of 19-Norandrosterone in a new certified reference material for human urinary steroids. [Link]

-

Prete, A., et al. (2021). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. The Journal of the Endocrine Society, 5(5), bvab037. [Link]

-

Makin, H. L. J., & Gower, D. B. (Eds.). (2010). Steroid analysis. Springer Science & Business Media.

-

Dehennin, L. (2006). Significance of 19-norandrosterone in athletes' urine samples. British journal of sports medicine, 40(Suppl 1), i25. [Link]

-

Wijnand, H. P., et al. (1985). Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers. Acta endocrinologica. Supplementum, 271, 19-30. [Link]

-

ResearchGate. (2002). Anabolic and andogenic activity of 19-norandrostenedione after oral and subcutaneous administration-Analysis of side effects and metabolism. [Link]

Sources

- 1. Steroid Analysis - Google Books [books.google.co.uk]

- 2. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evidence for the presence of endogenous 19-norandrosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the origin of urinary norandrosterone traces by gas chromatography combustion isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. wada-ama.org [wada-ama.org]

- 10. wada-ama.org [wada-ama.org]

- 11. Quantification of 19-Norandrosterone and 19-Noretiocholanolone Conjugates in plasma and urine samples by LC/MS/MS: Metabolic Studies with Nanadrolone | Agence mondiale antidopage [wada-ama.org]

- 12. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. wada-ama.org [wada-ama.org]

- 15. 19-Norandrosterone - Wikipedia [en.wikipedia.org]

- 16. Doping in sport--1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wada-ama.org [wada-ama.org]

- 18. wada-ama.org [wada-ama.org]

- 19. Origin production of 19-norandrosterone in human urine samples and doping analysis | World Anti Doping Agency [wada-ama.org]

An In-Depth Technical Guide to the Biological Role of 19-Norsteroid Metabolites in Steroid Metabolism

Introduction

Within the intricate landscape of steroid biochemistry, the 19-norsteroids represent a significant class of molecules characterized by the absence of a methyl group at the C-19 position of the steroid nucleus. This structural modification distinguishes them from endogenous androgens like testosterone. The most prominent members of this family are metabolites of the synthetic anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormones.[1][2] This guide focuses on the pivotal roles of its primary urinary metabolites: 19-norandrosterone (19-NA), 19-noretiocholanolone (19-NE), and 19-norepiandrosterone (19-NEA).

While these compounds are widely recognized as definitive biomarkers for the administration of exogenous nandrolone in anti-doping science, their biological narrative is complicated by their dual nature.[3] Traces of 19-norandrosterone can be produced endogenously in the human body under specific physiological conditions, creating a complex analytical challenge.[4][5][6] This guide provides a comprehensive technical overview for researchers, clinicians, and drug development professionals, delving into the metabolic pathways, analytical detection methodologies, and regulatory significance of these critical steroid metabolites.

Section 1: Biosynthesis and Metabolic Pathways

The presence of this compound and its isomers in biological fluids can be attributed to two distinct origins: the metabolism of exogenously administered synthetic steroids or as a minor byproduct of endogenous steroidogenesis.

Exogenous Pathway: Metabolism of Nandrolone and its Precursors

The primary source of urinary 19-norsteroid metabolites is the administration of nandrolone or its prohormones, such as 19-norandrostenedione and 19-norandrostenediol.[2][7] Following administration, these compounds undergo extensive hepatic metabolism. Nandrolone is reduced by the enzyme 5α-reductase to form 5α-dihydronandrolone, which is then further metabolized to the principal and most abundant urinary metabolite, 19-norandrosterone (3α-hydroxy-5α-estran-17-one).[4] Other significant metabolites include 19-noretiocholanolone (the 5β-isomer) and this compound (the 3β-isomer).[2][8] These metabolites are subsequently conjugated with glucuronic acid or sulfate to increase their water solubility for renal excretion.[2][9]

Caption: Metabolic pathway of exogenous nandrolone.

Endogenous Pathway: A Byproduct of Aromatization

A compelling body of evidence indicates that 19-norandrosterone can be synthesized endogenously, albeit in minute quantities. The leading hypothesis posits that 19-norsteroids are formed as byproducts during the aromatization of androgens to estrogens, a reaction catalyzed by the aromatase (CYP19A1) enzyme complex.[5][10] This process, which involves the oxidative removal of the C-19 methyl group from androgens like testosterone to form estradiol, can occasionally yield 19-norandrogen intermediates.[1][6][11]

This endogenous production is not constant and appears to be upregulated during periods of high estrogen synthesis, such as during pregnancy and the ovulatory phase of the menstrual cycle.[2][5] Studies have shown a strong correlation between high plasma 17β-estradiol levels and the presence of urinary 19-norandrosterone.[5]

Caption: Endogenous 19-norsteroid formation via aromatization.

Section 2: The Role of 19-Norandrosterone as a Biomarker

Given its dual origin, the interpretation of 19-norandrosterone in urine is a critical task in clinical and forensic toxicology, most notably in sports anti-doping programs.

Application in Anti-Doping Science

19-Norandrosterone is the primary urinary metabolite used as a determinant for the illicit use of nandrolone and related substances.[2][3] The World Anti-Doping Agency (WADA) has established a urinary threshold for 19-NA. A concentration exceeding this level constitutes an Adverse Analytical Finding (AAF), pending further investigation to rule out physiological or other confounding causes.[1][12]

Confounding Factors in Interpretation

The accurate interpretation of 19-NA levels requires careful consideration of several factors that can lead to its presence in urine independent of direct AAS administration.

| Factor | Description | Causality & Mechanism | References |

| Nutritional Supplements | Over-the-counter supplements may be contaminated with undisclosed 19-norsteroid prohormones. | Ingestion of prohormones like 19-norandrostenedione leads to their metabolism into 19-NA, mimicking a positive doping test. | [2][3][13] |

| Meat Consumption | Consumption of edible parts, particularly offal, from non-castrated male pigs (boars). | Boars naturally produce 19-nortestosterone, which, when consumed, is metabolized and excreted as 19-NA in humans. | [2][4][14] |

| Physiological State | Pregnancy and specific phases of the menstrual cycle. | Increased aromatase activity during these periods can elevate endogenous 19-NA production to detectable levels. | [2][5] |

| Pharmaceuticals | Use of certain progestin-based contraceptives, such as norethisterone. | Norethisterone is a 19-norsteroid derivative, and its metabolism can produce low levels of 19-NA as a minor metabolite. | [2][15] |

| In Situ Formation | Microbial contamination and degradation of endogenous steroids within the urine sample. | Certain microorganisms present in improperly stored urine can demethylate abundant steroids like androsterone, converting them to 19-NA. | [2][12][16] |

Distinguishing Endogenous from Exogenous Sources

To address these complexities, anti-doping laboratories employ sophisticated techniques to definitively determine the origin of detected 19-NA.

-

Conjugation Profiling: A key differentiator lies in the phase II metabolic profile. Following exogenous administration, 19-NA is excreted almost entirely (>99%) as a glucuronide conjugate.[17] In contrast, endogenously produced 19-NA is excreted as a mix of both glucuronide and sulfate conjugates, with the sulfate portion being significant (often >30%).[14][17][18] Therefore, the detection of 19-norandrosterone sulfate can be a strong indicator of endogenous production.

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS): This is the gold-standard confirmatory method.[2] It measures the carbon-13 to carbon-12 ratio (δ¹³C value) of the urinary 19-NA. Synthetic steroids are derived from plant sources (like soy or yam), which have a different δ¹³C signature than the body's endogenous cholesterol precursor pool. By comparing the δ¹³C value of 19-NA to that of endogenous reference compounds (ERCs) in the same urine sample, its origin can be unequivocally determined.[19][20]

Section 3: Analytical Methodologies for Detection and Quantification

The robust and sensitive detection of 19-norsteroid metabolites is paramount. The analytical workflow involves meticulous sample preparation followed by advanced chromatographic and mass spectrometric analysis.

Sample Preparation Workflow

The goal of sample preparation is to isolate and concentrate the target analytes from the complex urine matrix while removing interferences.

Caption: Standard workflow for GC-MS analysis of 19-NA.

Protocol: Standard Urine Sample Preparation for GC-MS Analysis

-

Internal Standard Addition: Add a deuterated or ¹³C-labeled internal standard (e.g., d₄-19-norandrosterone) to a known volume of urine (typically 5-10 mL) to control for procedural losses.

-

pH Adjustment & Hydrolysis: Adjust the urine pH to ~7.0 with a phosphate buffer. Add β-glucuronidase enzyme (from E. coli) to hydrolyze the glucuronide conjugates, liberating the free steroids. Incubate at approximately 55°C for 1-3 hours.[19]

-

Solid-Phase Extraction (SPE): Pass the hydrolyzed sample through an SPE cartridge (e.g., C18 or mixed-mode) to retain the steroids. Wash the cartridge to remove polar interferences and then elute the analytes with an organic solvent like methanol or ethyl acetate.

-

Liquid-Liquid Extraction (LLE): Further purify the eluate by performing an LLE. For example, extract with n-pentane or tert-butyl methyl ether at an alkaline pH.[19]

-

Evaporation & Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., MSTFA/TMIS) and heat to form trimethylsilyl (TMS) ethers. This step increases the thermal stability and volatility of the steroids for gas chromatography.[2][3]

-

Final Preparation: Evaporate the derivatization agent and reconstitute the sample in a suitable solvent (e.g., cyclohexane) for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for routine screening and quantification of 19-NA.[2][21] The derivatized sample is injected into the GC, where analytes are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[21][22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a significant advantage by enabling the direct analysis of conjugated metabolites (sulfates and glucuronides) without the need for hydrolysis and derivatization.[22] This simplifies sample preparation, reduces the risk of analyte degradation, and allows for the specific quantification of different conjugate forms, which is crucial for distinguishing endogenous from exogenous sources.[23]

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS)

For confirmatory analysis, GC/C/IRMS is employed. The sample preparation for IRMS is more rigorous and often includes an additional High-Performance Liquid Chromatography (HPLC) purification step to ensure the analyte is completely isolated from any co-eluting, interfering compounds that could alter the measured isotope ratio.[19][20][24] After separation on the GC, the analyte is combusted at high temperature into CO₂ gas, which is then introduced into the isotope ratio mass spectrometer to precisely measure the ¹³C/¹²C ratio.[2]

Section 4: Physiological Role and Pharmacological Implications

The biological activity of interest primarily resides with the parent compounds, not the excreted metabolites. Nandrolone is a potent anabolic-androgenic steroid with strong anabolic (muscle-building) and moderate androgenic properties.[2][8] Its prohormone, 19-norandrostenedione, has been shown to bind with high selectivity to the androgen receptor and exhibits properties of a Selective Androgen Receptor Modulator (SARM), stimulating muscle growth with significantly less impact on androgenic tissues like the prostate in animal models.[25][26] This tissue selectivity is a key area of interest for drug development professionals seeking to design therapies that maximize anabolic benefits (e.g., for treating cachexia or osteoporosis) while minimizing androgenic side effects.[2][26] The metabolites—19-norandrosterone, 19-noretiocholanolone, and this compound—are thus best understood as the metabolic footprints of these biologically active parent molecules.

Conclusion

This compound and its isomers, particularly 19-norandrosterone, occupy a unique position in steroid metabolism. They are the definitive metabolic end-products of exogenous nandrolone administration, making them indispensable biomarkers in the fight against doping in sport. Simultaneously, their potential for endogenous production as a byproduct of estrogen synthesis presents a fascinating biochemical puzzle and a significant analytical challenge. A thorough understanding of their dual origin, metabolic pathways, and the advanced analytical techniques required for their differentiation is essential for researchers, scientists, and drug development professionals. This knowledge is not only critical for maintaining the integrity of anti-doping programs but also informs the development of novel therapeutics with selective anabolic actions.

References

- Title: 19-Norandrosterone - Wikipedia Source: Wikipedia URL:[Link]

- Title: Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen Source: PubMed URL:[Link]

- Title: Nandrolone - Wikipedia Source: Wikipedia URL:[Link]

- Title: Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids Source: PubMed URL:[Link]

- Title: Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Liter

- Title: Urinary Nandrolone Metabolite Detection after Ingestion of a Nandrolone Precursor Source: Informed Sport URL:[Link]

- Title: Urinary nandrolone metabolites of endogenous origin in man: a confirmation by output regulation under human chorionic gonadotropin stimul

- Title: Significance of 19‐norandrosterone in athletes' urine samples Source: PMC - NIH URL:[Link]

- Title: Structures of the metabolites of nandrolone: (a) 19-norandrosterone...

- Title: Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone Source: WADA URL:[Link]

- Title: Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine After Consumption of a Nutritional Supplement and Norsteroids Source: ResearchG

- Title: Concentrations of Nandrolone metabolites in urine after the therapeutic administration of an ophthalmic solution Source: researchg

- Title: Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors Source: WADA URL:[Link]

- Title: Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin Source: ResearchG

- Title: Origin production of 19-norandrosterone in human urine samples and doping analysis Source: WADA URL:[Link]

- Title: Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry Source: PubMed URL:[Link]

- Title: Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry Source: PubMed URL:[Link]

- Title: Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone Source: PubMed URL:[Link]

- Title: Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS Source: Diva-portal.org URL:[Link]

- Title: Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry Source: PubMed URL:[Link]

- Title: A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification Source: ResearchG

- Title: Significance of 19-norandrosterone in athletes' urine samples Source: ResearchG

- Title: WADA Technical Document – TD2021NA Source: WADA URL:[Link]

- Title: Profiling of 19-norandrosterone sulfate and glucuronide in human urine: implications in athlete's drug testing Source: PubMed URL:[Link]

- Title: Effects of Certain 19-nor Steroids Upon Reproductive Processes Source: PubMed URL:[Link]

- Title: 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL:[Link]

- Title: KEGG PATHWAY: hsa00140 - Steroid hormone biosynthesis Source: KEGG URL:[Link]

- Title: Classic and backdoor pathways of androgen biosynthesis in human sexual development Source: PMC - NIH URL:[Link]

- Title: The steroid hormone biosynthesis pathway as a target for endocrine-disrupting chemicals Source: PubMed URL:[Link]

- Title: The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM)

- Title: Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley R

- Title: Doping in sport-1. Excretion of 19-norandrosterone by healthy women, including those using contraceptives containing norethisterone Source: Journal of Mass Spectrometry URL:[Link]

- Title: The Roles of Androgens in Humans: Biology, Metabolic Regul

Sources

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19-Norandrosterone - Wikipedia [en.wikipedia.org]

- 5. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary nandrolone metabolites of endogenous origin in man: a confirmation by output regulation under human chorionic gonadotropin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sport.wetestyoutrust.com [sport.wetestyoutrust.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]

- 10. wada-ama.org [wada-ama.org]

- 11. KEGG PATHWAY: hsa00140 [genome.jp]

- 12. wada-ama.org [wada-ama.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]